molecular formula C8H10FNO2S B2431737 2-(3-fluorophenyl)ethane-1-sulfonamide CAS No. 919354-01-1

2-(3-fluorophenyl)ethane-1-sulfonamide

Cat. No.: B2431737
CAS No.: 919354-01-1
M. Wt: 203.23
InChI Key: HTHSJXNTMSRBKJ-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)ethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorophenyl group attached to an ethanesulfonamide moiety, making it a valuable molecule for various chemical and pharmaceutical research.

Scientific Research Applications

2-(3-fluorophenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme inhibition and protein interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 3-fluoroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluoroaniline+Ethanesulfonyl chlorideThis compound+HCl\text{3-Fluoroaniline} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Fluoroaniline+Ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-fluorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3-Fluorophenylsulfonamide: Similar structure but lacks the ethanesulfonamide moiety.

    2-(4-Fluorophenyl)ethanesulfonamide: Similar structure but with the fluorine atom in a different position.

    Benzene sulfonamide: Lacks the fluorophenyl group.

Uniqueness: 2-(3-fluorophenyl)ethane-1-sulfonamide is unique due to the presence of both the fluorophenyl and ethanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSJXNTMSRBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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